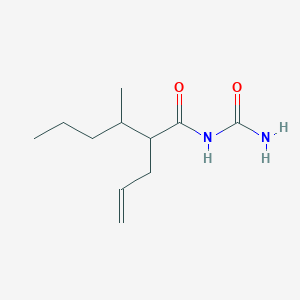
N-carbamoyl-3-methyl-2-prop-2-enylhexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-carbamoyl-3-methyl-2-prop-2-enylhexanamide is a chemical compound with a unique structure that includes a carbamoyl group, a methyl group, and a prop-2-enyl group attached to a hexanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-carbamoyl-3-methyl-2-prop-2-enylhexanamide typically involves the nucleophilic addition to carbon-nitrogen double bonds (imines). This method is favored due to the increased reactivity of N-carbamoyl imines towards nucleophiles . The reaction conditions often include the use of electron-withdrawing groups at nitrogen to enhance reactivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles to laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-carbamoyl-3-methyl-2-prop-2-enylhexanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
N-carbamoyl-3-methyl-2-prop-2-enylhexanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential as a therapeutic agent.
Industry: It could be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-carbamoyl-3-methyl-2-prop-2-enylhexanamide involves its interaction with specific molecular targets and pathways
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other N-carbamoyl derivatives and hexanamide derivatives. These compounds share structural similarities but may differ in their specific functional groups and reactivity.
Uniqueness
N-carbamoyl-3-methyl-2-prop-2-enylhexanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
88374-61-2 |
|---|---|
Molecular Formula |
C11H20N2O2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
N-carbamoyl-3-methyl-2-prop-2-enylhexanamide |
InChI |
InChI=1S/C11H20N2O2/c1-4-6-8(3)9(7-5-2)10(14)13-11(12)15/h5,8-9H,2,4,6-7H2,1,3H3,(H3,12,13,14,15) |
InChI Key |
OXTKMFYCHLXIFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(CC=C)C(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



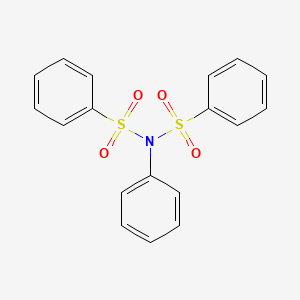
![3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene](/img/structure/B14010584.png)


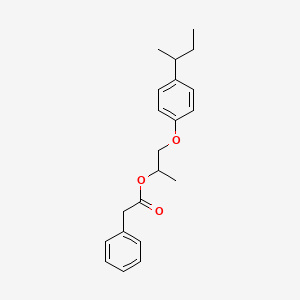
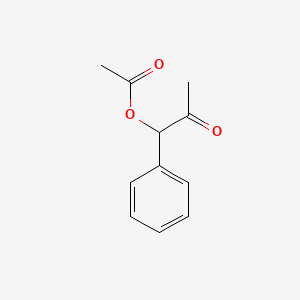
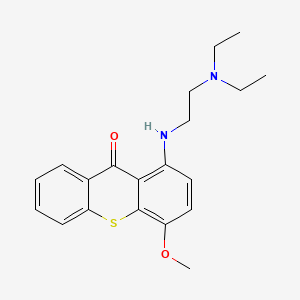
![O1-[(2-chloro-4-pyridyl)carbonyl]-4-methylbenzene-1-carbohydroximamide](/img/structure/B14010615.png)

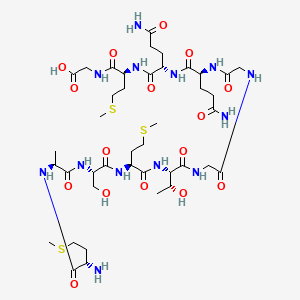
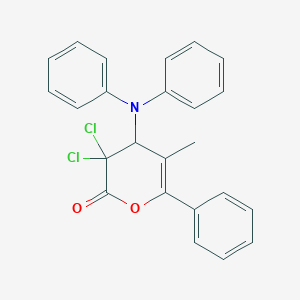
![4,5,7-Trifluoro-6-[2,3,5,6-tetrafluoro-4-[(4,6,7-trifluoro-1,3-dioxo-2-benzofuran-5-yl)oxy]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B14010646.png)
![2-[(3,5-Dinitrothiophen-2-yl)amino]butanedioic acid](/img/structure/B14010663.png)
